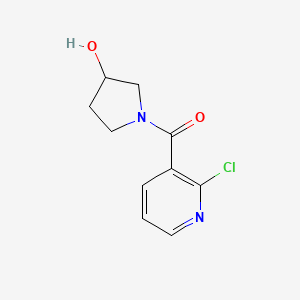

(2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-9-8(2-1-4-12-9)10(15)13-5-3-7(14)6-13/h1-2,4,7,14H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXYNYAAJNPFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the acylation reaction between a chloropyridine derivative and a hydroxypyrrolidine derivative. The key step is the formation of the amide (methanone) bond linking the two heterocyclic systems.

-

- 2-Chloropyridin-3-yl carboxylic acid or its activated derivative (e.g., acid chloride or ester)

- 3-Hydroxypyrrolidine (or its enantiomerically pure form for chiral synthesis)

-

- Nucleophilic acyl substitution where the nitrogen atom of the hydroxypyrrolidine attacks the activated carbonyl carbon of the chloropyridine derivative, forming the amide bond.

-

- Use of coupling agents or activating reagents such as thionyl chloride (SOCl2) to convert carboxylic acid to acid chloride, or carbodiimides (e.g., DCC, EDC) for direct coupling.

- Solvents such as dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) are common.

- Mild heating or room temperature stirring depending on reagents and desired stereochemical control.

Detailed Reaction Steps (Representative)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of 2-chloropyridin-3-carboxylic acid | Thionyl chloride (SOCl2) or oxalyl chloride, catalytic DMF | Converts acid to acid chloride, increasing electrophilicity |

| 2 | Nucleophilic attack by 3-hydroxypyrrolidine | Addition of 3-hydroxypyrrolidine in anhydrous solvent | Formation of amide bond; base (e.g., triethylamine) may be added to scavenge HCl |

| 3 | Purification | Column chromatography or recrystallization | To isolate pure (2-chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone |

Stereochemical Considerations

Catalysts and Additives

- Commonly used bases such as triethylamine or pyridine neutralize the acid generated during coupling.

- Coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can be employed to avoid harsh acid chloride formation, improving yield and selectivity.

Research Findings and Optimization

- Yield and Purity: Optimizing solvent choice, temperature, and reagent stoichiometry can enhance yield and reduce side reactions such as hydrolysis or over-acylation.

- Solubility: The hydroxyl group on the pyrrolidine ring improves solubility in polar solvents, facilitating purification steps.

- Stereochemical Purity: Use of enantiopure starting materials ensures the final product maintains desired stereochemistry, critical for biological activity studies.

Summary Table of Preparation Methods

| Aspect | Method/Condition | Outcome/Notes |

|---|---|---|

| Starting acid derivative | 2-Chloropyridin-3-carboxylic acid or acid chloride | Acid chloride preferred for higher reactivity |

| Nucleophile | 3-Hydroxypyrrolidine (chiral or racemic) | Controls stereochemistry |

| Coupling agent | Thionyl chloride or carbodiimides (DCC, EDC) | Carbodiimides milder, less side products |

| Solvent | Dichloromethane, THF, DMF | Polar aprotic solvents preferred |

| Base | Triethylamine, pyridine | Neutralizes HCl, improves reaction rate |

| Temperature | 0°C to room temperature | Mild conditions preserve stereochemistry |

| Purification | Chromatography or recrystallization | Achieves high purity |

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including (2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that modifications to the pyridine ring can enhance its efficacy against various cancer types, making it a candidate for further investigation in oncology .

Neurological Disorders

The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. It may act on pathways associated with neuroprotection and neurogenesis. Preliminary studies have indicated that compounds with similar structures can modulate neurotransmitter activity, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Properties

Recent investigations have revealed that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. This property positions it as a potential lead compound for developing new antibiotics, particularly against resistant strains .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, including halogenation, amination, and carbonylation processes. Key synthetic routes have been optimized to enhance yield and purity, which are critical for subsequent biological evaluations. The compound can be synthesized using various methodologies, including:

- Refluxing with appropriate reagents : Utilizing chloropyridine derivatives with hydroxypyrrolidine under controlled conditions.

- Catalytic methods : Employing transition metal catalysts to facilitate the formation of the desired carbon-carbon bonds effectively.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives and tested their effects on human cancer cell lines. The results showed that the compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating promising anticancer activity .

Case Study 2: Neurological Effects

A recent investigation into neuroprotective agents revealed that compounds structurally related to this compound enhanced neuronal survival in models of oxidative stress. This study suggests potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyridinyl and Heterocyclic Moieties

Substitution on the Pyridinyl Ring

- (1H-Benzo[d][1,2,3]triazol-1-yl)(2-chloropyridin-3-yl)methanone (183): Replaces the 3-hydroxypyrrolidine group with a benzotriazole ring. Synthesis involves a one-pot reaction using thionyl chloride and 6-chloronicotinic acid, yielding a compound with distinct solubility and reactivity compared to the target .

- (2-Chloropyridin-3-yl)(4-phenyl-5-tosyl-1H-pyrrol-3-yl)methanone (3aa): Incorporates a tosylated pyrrole ring, increasing molecular weight (437.07 g/mol) and introducing sulfonic acid-derived hydrophobicity. NMR data (δ 10.57 ppm for NH, δ 2.33 ppm for CH₃) confirm structural complexity and electronic effects from the tosyl group .

Modifications in the Pyrrolidine/Piperidine Ring

- (R)-(4-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone: Replaces the chloropyridinyl group with a fluorophenyl moiety. However, this compound is discontinued, suggesting challenges in synthesis or applications .

- (2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone: Substitutes pyrrolidine with a piperidine ring containing a hydroxymethyl group. The larger ring size (C₁₂H₁₅ClN₂O₂, MW: 254.71 g/mol) increases steric bulk and hydrophilicity, which may influence receptor binding kinetics. Hazard data (H302, H315, H319) indicate moderate toxicity .

Physicochemical and Spectral Properties

Biological Activity

(2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, with the chemical formula C10H11ClN2O2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (S)-(2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone

- Molecular Weight : 226.66 g/mol

- CAS Number : 60597-68-4

- Melting Point : 44-46 °C

- Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Modulation : It potentially acts on neurotransmitter receptors, affecting neuronal signaling and possibly exhibiting neuroprotective effects.

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.

Biological Activity Data

1. Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on cancer cell lines, revealing an IC50 value that indicates significant potency against certain types of cancer cells. The results indicated that the compound could induce apoptosis in these cells, suggesting a potential role in cancer therapy.

2. Antimicrobial Efficacy

Research conducted on the antimicrobial properties demonstrated that the compound showed effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.

3. Neuroprotective Studies

In vitro studies have indicated that this compound may exert neuroprotective effects by modulating oxidative stress pathways in neuronal cells. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Basic: What are the optimal synthetic routes for (2-chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, and how can purity be validated?

Methodological Answer:

The compound is typically synthesized via a coupling reaction between 2-chloronicotinic acid derivatives and 3-hydroxypyrrolidine. A common approach involves activating the carboxylic acid group (e.g., using EDCl/HOBt or HATU) to form an active ester, followed by nucleophilic attack by the pyrrolidine’s secondary amine. Post-reaction, purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is recommended. Purity validation requires orthogonal methods:

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ~8.2 min).

- NMR (¹H: δ 8.3–8.5 ppm for pyridyl protons; δ 3.5–4.2 ppm for pyrrolidine’s hydroxyl and methine groups).

- HRMS (calculated for C₁₀H₁₂ClN₂O₂: [M+H]⁺ 227.0589) .

Basic: How should researchers handle contradictions in spectroscopic data during structural characterization?

Methodological Answer:

Discrepancies between experimental and theoretical spectral data (e.g., unexpected splitting in ¹³C NMR or MS adducts) may arise from residual solvents, tautomerism, or dynamic effects. To resolve:

- Cross-validate with multiple techniques (e.g., 2D NMR, IR for functional groups).

- Recrystallize the compound (solvent: ethyl acetate/hexane) to eliminate impurities.

- Compare with analogous compounds (e.g., morpholino derivatives) for substituent-induced shifts .

Advanced: What strategies mitigate low crystallinity in X-ray diffraction studies of this compound?

Methodological Answer:

The hydroxypyrrolidine group may introduce conformational flexibility, complicating crystallization. Mitigation strategies include:

- Co-crystallization with carboxylic acids (e.g., succinic acid) to stabilize hydrogen bonds.

- Vapor diffusion (e.g., ether into a DMF solution) to slow crystal growth.

- Twinning analysis in SHELXL (HKLF 5 format) to refine disordered regions .

Reported unit cell parameters (analogous compounds): a = 10.2 Å, b = 12.5 Å, c = 8.7 Å, α = 90°, β = 105°, γ = 90° .

Advanced: How can computational modeling predict the compound’s biological targets?

Methodological Answer:

Perform molecular docking (AutoDock Vina or Schrödinger Glide) against target libraries (e.g., kinase or GPCR databases):

- Prepare the ligand : Optimize geometry at B3LYP/6-31G* level.

- Grid setup : Focus on ATP-binding pockets (e.g., PDB: 1ATP for kinases).

- Score interactions : Prioritize hydrogen bonds with pyridyl-Cl and hydroxypyrrolidine.

Validate predictions with in vitro assays (e.g., kinase inhibition IC₅₀ determination) .

Basic: What safety protocols are critical for handling this compound in vitro?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles.

- Ventilation : Use a certified fume hood (≥100 fpm face velocity).

- Spill management : Absorb with ChemSorb® and dispose as hazardous waste (EPA D003 code).

- Storage : In amber glass vials under argon at –20°C to prevent hydrolysis .

Advanced: How do structural modifications (e.g., pyrrolidine vs. piperidine) affect pharmacological activity?

Methodological Answer:

Design a SAR study comparing:

- Rigidity : Replace 3-hydroxypyrrolidine with 4-hydroxypiperidine (synthesized via similar coupling).

- Bioactivity assays : Test against cancer cell lines (e.g., MCF-7, IC₅₀ via MTT) and CYP450 isoforms (fluorescence-based inhibition).

- Computational analysis : Calculate LogP (ClogP: 1.8 for pyrrolidine vs. 2.1 for piperidine) to correlate hydrophobicity with membrane permeability .

Basic: What analytical techniques quantify degradation products under stressed conditions?

Methodological Answer:

Subject the compound to forced degradation (40°C/75% RH for 4 weeks or 0.1N HCl/NaOH for 24 hr) and analyze via:

- UPLC-PDA : Monitor hydrolysis (pyridyl-carboxylic acid) at 254 nm.

- LC-MSⁿ : Identify m/z 209.04 ([M+H–H₂O]⁺) and 167.02 ([M+H–Cl–CO]⁺) fragments.

- Karl Fischer titration : Quantify moisture uptake (<0.5% w/w acceptable) .

Advanced: How can researchers resolve discrepancies between in silico ADMET predictions and experimental pharmacokinetics?

Methodological Answer:

Discrepancies often arise from oversimplified models. Refine predictions by:

- Physiologically-based PK modeling (GastroPlus®) incorporating tissue-specific permeability.

- Microsomal stability assays : Compare murine vs. human liver microsomes (CLint < 15 mL/min/kg ideal).

- Plasma protein binding : Use ultracentrifugation or equilibrium dialysis (target: 85–90% bound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.